5-Phenethyl-benzo[d]isoxazol-3-ol
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Overview
Description
This compound belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenethyl-benzo[d]isoxazol-3-ol typically involves the formation of the isoxazole ring through cyclization reactions. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under refluxing methanolic conditions . Another approach includes the use of hydrazine hydrate in methanol to form the isoxazole ring .
Industrial Production Methods
Industrial production methods for this compound often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods focus on eco-friendly and efficient synthesis techniques to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
5-Phenethyl-benzo[d]isoxazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-Phenethyl-benzo[d]isoxazol-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Phenethyl-benzo[d]isoxazol-3-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biological processes . This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 5-Phenylisoxazole-3-carbohydrazide
- Methyl 5-phenylisoxazole-3-carboxylate
- N-substituted-2-(benzo[d]isoxazol-3-ylmethyl)-1H-benzimidazoles
Uniqueness
5-Phenethyl-benzo[d]isoxazol-3-ol is unique due to its phenethyl group, which imparts distinct chemical and biological properties compared to other isoxazole derivatives . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(2-phenylethyl)-1,2-benzoxazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c17-15-13-10-12(8-9-14(13)18-16-15)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGFIENRJGJWRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC3=C(C=C2)ONC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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